Cyclopropylmethyl-(2-fluoro-3-methyl-phenyl)-amine
Description
Cyclopropylmethyl-(2-fluoro-3-methyl-phenyl)-amine is a substituted cyclopropylamine featuring a cyclopropylmethyl group attached to a 2-fluoro-3-methyl-phenyl aromatic ring. The cyclopropane ring confers structural rigidity, which may enhance receptor binding specificity, while the fluorine and methyl substituents on the phenyl ring influence electronic and steric properties. Fluorine, a highly electronegative atom, can improve metabolic stability and modulate lipophilicity, whereas the methyl group at the 3-position may reduce steric hindrance compared to bulkier substituents .
Properties
IUPAC Name |
N-(cyclopropylmethyl)-2-fluoro-3-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-8-3-2-4-10(11(8)12)13-7-9-5-6-9/h2-4,9,13H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSOTJSNMCIRCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2CC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition-Metal-Catalyzed Coupling
Palladium-catalyzed Buchwald-Hartwig amination offers a robust method for forming aryl–amine bonds. Adapted from procedures in imidazo[1,2-a]pyridine syntheses, this method involves reacting a cyclopropylmethylamine with a halogenated 2-fluoro-3-methylbenzene derivative.
Procedure :
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A mixture of 2-fluoro-3-methylbromobenzene (1.2 eq), cyclopropylmethylamine (1 eq), Pd₂(dba)₃ (0.1 eq), XantPhos (0.2 eq), and t-BuONa (2 eq) in toluene is stirred at 110°C under N₂ for 12 h.
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Purification via preparative HPLC yields the product.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst System | Pd₂(dba)₃/XantPhos | |
| Yield | 46–96% (analogous) | |
| Reaction Temperature | 110°C |
This method’s efficiency depends on the electron-deficient nature of the aryl halide, with fluorine enhancing reactivity at the ortho position.
Fluorination Techniques for Aromatic Substrates
Introducing fluorine at the 2-position of the phenyl ring is critical. Two fluorination strategies are prevalent: electrophilic aromatic substitution and halogen exchange .
Electrophilic Fluorination
Using Selectfluor® or N-fluoropyridinium salts, fluorine is introduced into pre-functionalized toluene derivatives. For example, 3-methylphenol is fluorinated at the 2-position via directed ortho-metalation:
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Directed ortho-Metalation :
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Conversion to Aryl Halide :
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The phenol is converted to a bromide using PBr₃, enabling subsequent amination.
-
Key Data :
Halogen Exchange
Aryl chlorides or bromides are fluorinated using KF or Et₃N·3HF. For instance, 2-bromo-3-methylbenzene reacts with KF in DMF at 120°C to yield 2-fluoro-3-methylbenzene.
Cyclopropane Ring Construction
The cyclopropylmethyl group is typically introduced via cyclopropanation of allylic precursors or alkylation of pre-formed cyclopropanes .
Cyclopropanation of Allylamines
Adapting methods from fluorinated cyclopropane syntheses, a vinyl fluoride intermediate undergoes cyclopropanation:
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Wittig Reaction :
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Bromofluorination :
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NBS/Et₃N·3HF adds Br and F across the double bond.
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Cyclopropanation :
Key Data :
Alkylation of Amines
Cyclopropylmethyl bromide reacts with 2-fluoro-3-methylaniline in the presence of K₂CO₃ in DMF at 60°C. This one-step method avoids transition metals but requires careful pH control to prevent over-alkylation.
Comparative Analysis of Methods
The table below evaluates the efficiency, scalability, and practicality of each approach:
Structural Characterization and Validation
Successful synthesis requires validation via NMR, MS, and X-ray crystallography . For example:
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¹H NMR : Aromatic protons adjacent to fluorine exhibit splitting (δ 7.2–7.8 ppm).
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MS (ESI) : Molecular ion peaks at m/z 208 [M+H]⁺ confirm the target mass.
Industrial-Scale Considerations
Large-scale production favors halogen exchange due to reagent availability and Buchwald-Hartwig coupling for reproducibility. Continuous flow systems minimize catalyst loading and improve safety .
Chemical Reactions Analysis
Acid-Base Reactions
As a secondary amine, the compound exhibits basicity due to the lone electron pair on its nitrogen atom.
The fluorine atom at the 2-position slightly reduces basicity compared to non-fluorinated analogs due to inductive effects.
Alkylation and Acylation
The amine undergoes nucleophilic substitution with alkyl halides or acylating agents.
The cyclopropyl group enhances steric hindrance, slowing alkylation kinetics compared to linear alkyl amines .
Condensation Reactions
The amine participates in Schiff base formation and related condensations.
Steric effects from the 3-methyl group reduce reactivity with bulky carbonyl compounds.
Oxidation
The amine is oxidized to hydroxylamine or nitroso derivatives under controlled conditions:
| Oxidizing Agent | Product | Selectivity | Conditions |
|---|---|---|---|
| H₂O₂, Fe²⁺ | Hydroxylamine derivative | Moderate | Aqueous, pH 7 |
| KMnO₄ | Nitroso compound | Low | Acidic conditions |
Nucleophilic Substitution
The fluorine atom on the aromatic ring enables aromatic nucleophilic substitution (SNAr):
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| NaOH | 150°C, Cu catalyst | Phenolic derivative | 50–60 |
| NH₃ | High pressure, 200°C | 2-Amino-3-methylphenyl derivative | 30–40 |
The 3-methyl group deactivates the ring, reducing SNAr reactivity compared to para-fluoro analogs .
Cyclopropane Ring Reactivity
The cyclopropylmethyl group undergoes ring-opening reactions under specific conditions:
| Reagent | Reaction Type | Product | Notes |
|---|---|---|---|
| H₂, Pd/C | Hydrogenolysis | Linear alkyl chain | Rare; requires high pressure |
| Br₂ | Electrophilic addition | Dibromocyclopropane derivative | Strain-driven reactivity |
The ring’s strain energy (≈27 kcal/mol) facilitates these transformations .
Key Research Findings
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Steric Effects : The 3-methyl group significantly slows alkylation and acylation kinetics compared to unsubstituted analogs .
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Electronic Effects : The 2-fluoro substituent reduces basicity (pKa ~0.5 units lower than non-fluorinated analogs).
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Thermal Stability : Decomposes above 200°C via cyclopropane ring opening .
Scientific Research Applications
Medicinal Chemistry
Cyclopropylmethyl-(2-fluoro-3-methyl-phenyl)-amine serves as a critical building block in the synthesis of pharmaceuticals targeting neurological disorders and inflammation. Its structural properties allow for modifications that can enhance pharmacological efficacy.
Pharmacological Potential :
- Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
- Antidepressant Activity : Similar compounds have shown promise in modulating serotonin receptors, indicating a potential role in treating depression .
- Anti-inflammatory Properties : The compound may interact with inflammatory pathways, providing insights into therapeutic applications against inflammatory diseases.
Organic Synthesis
This compound is also utilized as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and materials science applications. Its ability to undergo various chemical reactions, such as oxidation and substitution, facilitates the development of diverse derivatives.
Neuroprotective Studies
In vitro studies demonstrated that derivatives of this compound reduced apoptosis in neuronal cell lines exposed to neurotoxic agents. These findings suggest a protective mechanism against neurodegeneration.
Binding Affinity Assays
Binding studies using radiolabeled ligands indicated that the compound binds selectively to certain serotonin receptors, similar to established antidepressants. This suggests potential for developing new antidepressant therapies .
Inflammation Models
In animal models of inflammation, the compound exhibited significant reductions in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Analogous Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Cycl |
Mechanism of Action
The mechanism of action of Cyclopropylmethyl-(2-fluoro-3-methyl-phenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The cyclopropylmethyl group can also influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes.
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound’s structural analogs differ primarily in the substituents on the cyclopropane ring and the aromatic moiety. Key comparisons include:
Cyclopropylamine Derivatives
- trans-2-methyl-3-phenylcyclopropylamine (, Entry 1): Substituents: Methyl and phenyl groups on the cyclopropane ring.
- trans-3-methyl-2-phenylcyclopropylamine (, Entry 5):
Fluorinated Aromatic Amines
- (2-ethylhexyl)[1-(2-fluorophenyl)ethyl]amine (): Substituents: Branched 2-ethylhexyl chain and 2-fluorophenyl group. The absence of a cyclopropane ring reduces structural rigidity .
- N-(cyclopropylmethyl)-4-methoxy-phenylamine hydrochloride ():
- Substituents: Cyclopropylmethyl and 4-methoxy-phenyl groups.
- The methoxy group is larger and more electron-donating than fluorine, which may reduce binding affinity in electron-deficient environments. The hydrochloride salt improves aqueous solubility compared to the free base form of the target compound .
Physicochemical Properties
| Compound Name | Molecular Weight | Key Substituents | Lipophilicity (Predicted) | Solubility |
|---|---|---|---|---|
| Cyclopropylmethyl-(2-fluoro-3-methyl-phenyl)-amine | ~235.3* | 2-Fluoro, 3-methyl, cyclopropylmethyl | Moderate (LogP ~2.5) | Low (free base) |
| trans-2-methyl-3-phenylcyclopropylamine | ~161.2 | Methyl, phenyl | High (LogP ~3.0) | Very low |
| (2-ethylhexyl)[1-(2-fluorophenyl)ethyl]amine | 251.38 | Ethylhexyl, 2-fluorophenyl | Very high (LogP ~4.5) | Insoluble in water |
| N-(cyclopropylmethyl)-4-methoxy-phenylamine | 177.24 | Cyclopropylmethyl, 4-methoxy | Moderate (LogP ~2.0) | High (hydrochloride salt) |
*Estimated based on molecular formula C₁₁H₁₃F₂N.
Key Observations:
- The target compound balances moderate lipophilicity with structural rigidity, making it suitable for central nervous system targets.
- Fluorine’s electronegativity enhances dipole interactions compared to methoxy or ethylhexyl groups .
Biological Activity
Cyclopropylmethyl-(2-fluoro-3-methyl-phenyl)-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research sources.
Chemical Structure and Properties
The compound features a cyclopropylmethyl group attached to a 2-fluoro-3-methylphenyl moiety. The presence of the fluorine atom is known to influence the compound's lipophilicity and metabolic stability, which are critical factors in drug design. The cyclopropylmethyl group may enhance binding affinity to biological targets, making it a valuable scaffold for further modifications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the fields of neurochemistry and oncology. Its mechanism of action involves interaction with various receptors and enzymes, leading to pharmacological effects that can be exploited for therapeutic purposes.
Key Biological Activities
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Neuropharmacological Effects :
- The compound has been investigated for its potential as a serotonin receptor agonist, particularly at the 5-HT2C receptor, which is implicated in mood regulation and anxiety disorders. Studies suggest that modifications to the cyclopropyl structure can enhance selectivity and potency at these receptors .
- Anti-inflammatory Properties :
- Antitumor Activity :
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound acts as an agonist at serotonin receptors, influencing neurotransmitter release and neuronal excitability.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, thereby reducing the production of inflammatory mediators.
- Cell Cycle Interference : By interacting with proteins involved in the cell cycle, it can induce apoptosis in cancer cells while sparing normal cells.
Table 1: Summary of Biological Activities
Q & A
Q. What are the recommended safety protocols for handling Cyclopropylmethyl-(2-fluoro-3-methyl-phenyl)-amine in laboratory settings?
Answer: Cyclopropylmethyl derivatives, such as cyclopropylamine, are highly reactive and pose risks including flammability, corrosivity, and toxicity. Key safety measures include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if ventilation is insufficient .
- Storage: Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation or moisture absorption. Avoid exposure to heat sources or sparks due to flammability risks .
- Waste Disposal: Segregate waste and neutralize residues before disposal. Collaborate with certified hazardous waste management services to comply with environmental regulations .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Resolve cyclopropyl ring strain effects (e.g., upfield shifts for cyclopropyl protons) and fluorine coupling patterns (e.g., ²J₃₋F in the aromatic ring) .
- ¹⁹F NMR: Quantify fluorine environments and confirm substitution patterns in the 2-fluoro-3-methyl-phenyl group .
- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ions and fragmentation pathways, distinguishing isomers via cyclopropyl ring stability under ionization .
Advanced Research Questions
Q. How can computational methods guide the optimization of synthetic routes for this compound?
Answer:
- Density Functional Theory (DFT): Calculate transition-state energies to predict regioselectivity in cyclopropane ring formation or fluorination steps. For example, lithium ion coordination in cyclization reactions (e.g., trans-bicyclo[3.3.0]octane systems) reduces steric strain, as shown in palau’amine synthesis .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., THF vs. DMSO) on reaction rates, particularly for SN2 mechanisms involving cyclopropylmethyl groups .
- Retrosynthetic Analysis: Use tools like ICSynth or Synthia to prioritize routes with minimal protective group strategies, leveraging steric and electronic properties of the fluorinated aryl amine .
Q. How can conflicting data on the reactivity of cyclopropylmethyl amines in substitution reactions be resolved?
Answer: Contradictions often arise from competing mechanisms (e.g., SN1 vs. SN2) influenced by:
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) favor SN2 pathways, while protic solvents (e.g., ethanol) stabilize carbocations for SN1. For cyclopropylmethyl systems, SN2 is dominant due to ring strain destabilizing carbocations .
- Steric Effects: Bulky substituents (e.g., 3-methyl group on the aryl ring) hinder nucleophilic attack. Kinetic studies using pseudo-first-order conditions can isolate steric vs. electronic contributions .
- Isotope Labeling: Use deuterated analogs (e.g., C₃H₅ND₂) to track proton transfer during ring-opening reactions .
Q. What strategies mitigate side reactions during fluorination of the aryl ring in this compound synthesis?
Answer:
- Electrophilic Fluorination: Use Selectfluor® or N-fluorobenzenesulfonimide (NFSI) under anhydrous conditions to minimize hydrolysis. Additives like BF₃·OEt₂ enhance electrophilicity and regioselectivity at the ortho position .
- Directed Ortho-Metalation (DoM): Install fluorine via palladium-catalyzed C–H activation using directing groups (e.g., amides). This avoids competing para-substitution observed in free-radical fluorination .
- Protection/Deprotection: Temporarily protect the cyclopropylmethyl amine with Boc or Fmoc groups to prevent nucleophilic interference during fluorination .
Experimental Design & Data Analysis
Q. How to design a kinetic study to evaluate the stability of this compound under varying pH conditions?
Answer:
- Experimental Setup: Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC or UV-Vis spectroscopy at λₘₐₓ ≈ 270 nm (aryl-amine absorption).
- Kinetic Modeling: Apply pseudo-first-order kinetics. For acidic conditions (pH < 3), cyclopropyl ring-opening via protonation dominates, while basic conditions (pH > 10) accelerate hydrolysis of the amine .
- Activation Energy (Eₐ): Use Arrhenius plots from data collected at 25°C, 40°C, and 60°C to predict shelf-life under storage conditions .
Q. What analytical approaches distinguish between isomeric byproducts in the synthesis of this compound?
Answer:
- Chromatography: Use chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol gradients to resolve enantiomers. Retention times correlate with cyclopropyl ring conformation (cis vs. trans) .
- X-ray Crystallography: Confirm absolute configuration of crystalline intermediates, particularly for fluorinated aryl rings prone to π-stacking .
- Vibrational Spectroscopy: Compare IR peaks for C–F stretching (1090–1120 cm⁻¹) and cyclopropyl C–C bending (800–850 cm⁻¹) to identify regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
